molecular formula C7H3F6N B2623779 2,3,4-Trifluoro-5-(trifluoromethyl)aniline CAS No. 123973-35-3

2,3,4-Trifluoro-5-(trifluoromethyl)aniline

Cat. No. B2623779
CAS RN: 123973-35-3
M. Wt: 215.098
InChI Key: JLKGQEBYBZBAKE-UHFFFAOYSA-N
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Description

“2,3,4-Trifluoro-5-(trifluoromethyl)aniline” is a chemical compound that belongs to the class of anilines. It contains a trifluoromethyl group (-CF3) attached to an aniline .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Bis(trifluoromethyl)aniline can be synthesized from 3,5-Bis(trifluoromethyl)nitrobenzene and ethyl acetate using palladium-carbon as a catalyst . Another method involves taking tetrafluorobenzene as the initial raw material and synthesizing 2, 3, 4-trifluoroaniline at high temperature .


Molecular Structure Analysis

The molecular structure of “2,3,4-Trifluoro-5-(trifluoromethyl)aniline” can be represented by the formula C7H5F4N . It consists of a benzene ring with three fluorine atoms and a trifluoromethyl group attached to it, along with an amine group .


Chemical Reactions Analysis

Trifluoromethyl anilines have been found to participate in various chemical reactions. For example, 3,5-Bis(trifluoromethyl)aniline was found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(Trifluoromethyl)aniline has a refractive index of 1.481, a boiling point of 170-173 °C, a melting point of 34 °C, and a density of 1.282 g/mL at 25 °C .

Safety and Hazards

Trifluoromethyl anilines can be hazardous. They are considered flammable liquids and can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling these chemicals, including wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2,3,4-trifluoro-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKGQEBYBZBAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-5-(trifluoromethyl)aniline

Synthesis routes and methods

Procedure details

35 g of 2,3,4-trifluoro-5-nitro-benzotrifluoride in 150 ml of tetrahydrofuran were initially introduced into a hydrogenation apparatus, 3 g of Raney nickel were added and, after flushing with nitrogen, the mixture was hydrogenated to constant pressure with 30 bar of hydrogen at 25° to 45° C. After completion of the hydrogen uptake, the pressure was released and the reaction solution was filtered and subsequently fractionally distilled. 27 g of 2,3,4-trifluoro-5-amino-benzotrifluoride were obtained with a boiling point of 82° to 83° C. at 15 mbar.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

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